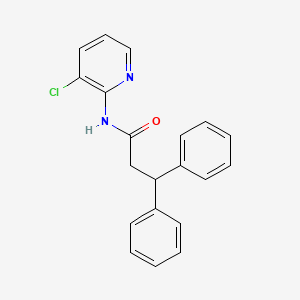
N-(3-chloro-2-pyridinyl)-3,3-diphenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-pyridinyl)-3,3-diphenylpropanamide, commonly known as CPPP, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. CPPP is a synthetic compound that belongs to the class of amides and is known for its unique chemical properties.
作用机制
CPPP exerts its effects by binding to specific receptors or enzymes in the body. For example, it has been shown to bind to the active site of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, CPPP can increase the levels of acetylcholine in the brain, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
CPPP has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. CPPP has also been found to have anticonvulsant and analgesic properties, which may be due to its effects on certain ion channels in the brain.
实验室实验的优点和局限性
One of the main advantages of using CPPP in lab experiments is its well-established synthesis method. CPPP is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using CPPP is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on CPPP. One area of interest is the development of new drugs based on CPPP for the treatment of neurological disorders. CPPP has also been shown to have potential as a tool for studying the role of specific receptors and enzymes in the body. Further research is needed to fully understand the mechanisms of action of CPPP and its potential applications in scientific research.
In conclusion, CPPP is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. It has been shown to have inhibitory effects on the activity of certain enzymes and receptors, and has been found to have anticonvulsant and analgesic properties. CPPP has several advantages for use in lab experiments, including its well-established synthesis method and relative stability. Future research on CPPP may lead to the development of new drugs for the treatment of neurological disorders and a better understanding of the role of specific receptors and enzymes in the body.
合成方法
CPPP is synthesized through a multi-step process that involves the reaction of 3-chloro-2-pyridinylamine with benzophenone in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield CPPP. The synthesis method for CPPP is well-established and has been reported in various scientific journals.
科学研究应用
CPPP has been extensively studied for its potential use in scientific research. It has been shown to have inhibitory effects on the activity of certain enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and nicotinic acetylcholine receptors. CPPP has also been found to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
属性
IUPAC Name |
N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-18-12-7-13-22-20(18)23-19(24)14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBKMKPJDMUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(C=CC=N2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)
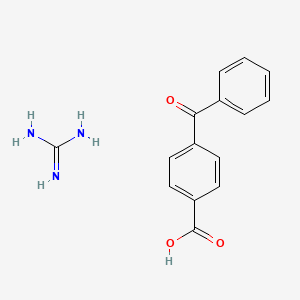
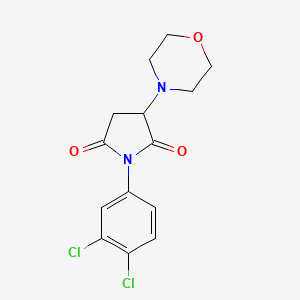
![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5113101.png)
![1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5113109.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)
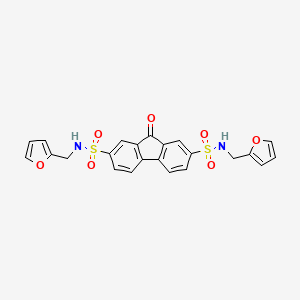
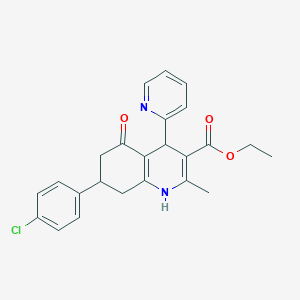
![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)